molecular formula C19H22ClN3O2S B080306 Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl- CAS No. 10357-99-0

Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-

Cat. No. B080306
CAS RN: 10357-99-0
M. Wt: 391.9 g/mol
InChI Key: UOOLKMBHYQVDNO-UHFFFAOYSA-N
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Description

Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.

Mechanism Of Action

The mechanism of action of Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in disease pathogenesis. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to apoptosis in cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain and improved cognitive function in Alzheimer's disease.

Biochemical And Physiological Effects

Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In animal models of diabetes, it has been found to have hypoglycemic effects and improve insulin sensitivity. In Alzheimer's disease, it has been shown to inhibit the activity of acetylcholinesterase and improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-cancer, anti-Alzheimer's, and hypoglycemic effects make it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its efficacy and safety in clinical trials for various diseases. Additionally, research can be done to develop more efficient synthesis methods for this compound.

Scientific Research Applications

Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and diabetes. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been found to have hypoglycemic effects in animal models of diabetes.

properties

CAS RN

10357-99-0

Product Name

Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-

Molecular Formula

C19H22ClN3O2S

Molecular Weight

391.9 g/mol

IUPAC Name

2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylethanamine

InChI

InChI=1S/C19H22ClN3O2S/c1-22(2)13-14-26(24,25)18-9-7-17(8-10-18)23-12-11-19(21-23)15-3-5-16(20)6-4-15/h3-10H,11-14H2,1-2H3

InChI Key

UOOLKMBHYQVDNO-UHFFFAOYSA-N

SMILES

CN(C)CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CN(C)CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl

Other CAS RN

10357-99-0
133514-97-3

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.9 g of 1-(p-vinylsulfonylphenyl)-3-(p-chlorophenyl)-2-pyrazoline are stirred in 5.5 g of a 33% solution of dimethylamine in ethanol and 15 ml of ethanol. The solution is heated gradually over one hour to 78° C. and stirring is continued until the starting material is dissolved and a concentrated sample is soluble in dilute acetic acid. The solution is allowed to cool to room temperature, whereupon a dense precipitate of the reaction product forms. This precipitate is collected by suction filtration, washed with ethanol and dried, affording 6.7 g of 1-(p-dimethylaminoethylsulfonylphenyl)-3-(p-chlorophenyl)-2-pyrazoline (formula 103). 1-(p-Diethylaminoethylsulfonylphenyl)-3-(p-chlorophenyl)-2-pyrazoline (m.p. 104°-107° C.) is obtained in analogous manner using diethylamine in isopropanol instead of dimethylamine in ethanol.
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